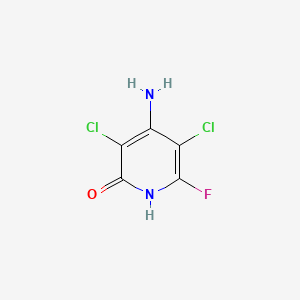

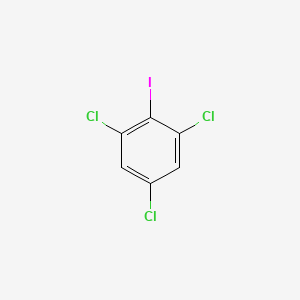

1,3,5-Trichloro-2-iodobenzène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halogenated intermediates is detailed, indicating the use of halogenated benzene compounds as precursors for more complex molecules . Similarly, the synthesis of trithiazolyl-1,3,5-triazines involves a key step of Migita-Kosugi-Stille coupling reaction with 1,3,5-trichlorotriazine . These methods suggest that halogenated benzenes can be functionalized through various synthetic routes, which could be applicable to 1,3,5-trichloro-2-iodobenzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is crucial for their reactivity and properties. The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined, showing that the molecule is planar and that internal vibrations are significant . This information can be extrapolated to suggest that 1,3,5-trichloro-2-iodobenzene may also exhibit a planar structure with potential for internal molecular vibrations.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is highlighted in several studies. For example, the triazidation of halogenated benzenes to form triazido derivatives demonstrates the ability of these compounds to undergo nucleophilic substitution reactions . This suggests that 1,3,5-trichloro-2-iodobenzene could potentially participate in similar reactions, where the halogen atoms can be replaced by other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, melting point, solubility, and density. Although the specific properties of 1,3,5-trichloro-2-iodobenzene are not discussed, the studies on related compounds provide a basis for understanding how halogenation can impact these properties .

Applications De Recherche Scientifique

Synthèse Organique

Le 1,3,5-Trichloro-2-iodobenzène est un réactif précieux en synthèse organique. Il sert d'intermédiaire pour la préparation de divers composés organiques. Ses atomes d'iode et de chlore peuvent être remplacés sélectivement par d'autres groupes fonctionnels, ce qui en fait un bloc de construction polyvalent pour les molécules complexes .

Recherche Pharmaceutique

En recherche pharmaceutique, le this compound est utilisé pour synthétiser des composés ayant des propriétés médicinales potentielles. Il est particulièrement utile pour créer des molécules qui pourraient présenter des activités antimicrobiennes ou anticancéreuses, contribuant au développement de nouveaux médicaments .

Science des Matériaux

Ce composé joue un rôle dans la science des matériaux en tant que précurseur de matériaux ayant des propriétés spécifiques. Par exemple, il peut être utilisé pour synthétiser des polymères ou d'autres matériaux qui nécessitent des noyaux benzéniques halogénés comme élément structurel .

Chimie Analytique

En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans diverses techniques analytiques, telles que la RMN, la CLHP et la LC-MS, pour identifier ou quantifier d'autres substances .

Safety and Hazards

Propriétés

IUPAC Name |

1,3,5-trichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFSBRDPQFIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979279 | |

| Record name | 1,3,5-Trichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6324-50-1 | |

| Record name | 1,3,5-Trichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6324-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trichloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)